5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide
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Overview
Description
5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide: is a compound with a mouthful of a name, but its structure holds intriguing possibilities. Let’s break it down:
Structure: It belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. Specifically, it features an oxadiazole ring with an ethyl group (C₂H₅) and an N-hydroxy group (–OH) attached. The carboximidamide moiety adds further complexity.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. Here’s a simplified route:
Formation of Amidoxime (Intermediate):
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The N-hydroxy group can undergo oxidation to form a nitro group.
Substitution: The ethyl group can be substituted with other functional groups.
Hydrolysis: The carboximidamide group can hydrolyze to yield carboxylic acid and amidoxime.
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
Substitution: Various alkylating agents or nucleophiles.
Hydrolysis: Acidic or basic conditions.
- Oxidation: Nitro derivatives.
- Substitution: Various derivatives with modified ethyl groups.
- Hydrolysis: Carboxylic acid and amidoxime.
Scientific Research Applications
This compound finds applications across scientific domains:
Chemistry: As a versatile building block for designing new molecules.
Biology: Potential bioactive properties.
Medicine: Investigated for antimicrobial, antiviral, and antileishmanial activities.
Industry: Its derivatives may serve as intermediates in drug development .
Mechanism of Action
The precise mechanism remains an active area of research. its N-hydroxy group suggests potential involvement in redox processes, enzyme inhibition, or metal chelation.
Properties
Molecular Formula |
C5H8N4O2 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-ethyl-N'-hydroxy-1,2,4-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C5H8N4O2/c1-2-3-7-5(9-11-3)4(6)8-10/h10H,2H2,1H3,(H2,6,8) |
InChI Key |
VLGPAIFKLCTJBX-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=NC(=NO1)/C(=N/O)/N |
Canonical SMILES |
CCC1=NC(=NO1)C(=NO)N |
Origin of Product |
United States |
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